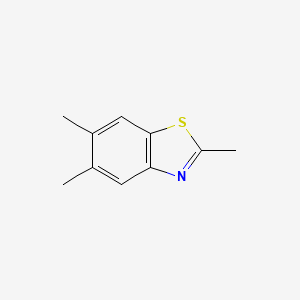

2,5,6-Trimethylbenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5,6-trimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLZXZFVVOXVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205368 | |

| Record name | 2,5,6-Trimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5683-41-0 | |

| Record name | 2,5,6-Trimethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Trimethylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,6-Trimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-trimethylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2,5,6-Trimethylbenzothiazole: A Technical Guide for Advanced Practitioners

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, an elegant fusion of benzene and thiazole rings, represents a "privileged structure" in the landscape of medicinal chemistry and materials science.[1] Its derivatives are endowed with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The specific analogue, 2,5,6-trimethylbenzothiazole, is a valuable organic compound characterized by a benzothiazole framework with methyl groups at the 2, 5, and 6 positions.[3] This substitution pattern contributes to its unique chemical properties, making it a key intermediate in the synthesis of more complex molecules and a subject of interest in pharmaceutical research.[3]

This in-depth guide provides a comprehensive, scientifically-grounded blueprint for the synthesis of this compound. Moving beyond a mere recitation of steps, this document elucidates the causal logic behind experimental choices, offering a self-validating protocol rooted in established chemical principles. The primary synthetic strategy discussed herein is the robust and widely applicable condensation of a substituted 2-aminothiophenol with a carboxylic acid derivative.

Strategic Overview: A Two-Stage Synthetic Approach

The most direct and efficient pathway to this compound involves a two-stage process. First, the synthesis of the critical precursor, 4,5-dimethyl-2-aminothiophenol, is undertaken. This intermediate provides the foundational benzene ring with the requisite methyl groups at what will become the 5 and 6 positions of the benzothiazole ring. The second stage involves the cyclization of this precursor with an appropriate C1-synthon, typically acetic acid or its anhydride, to form the thiazole ring and install the final methyl group at the 2-position.

Sources

Introduction: The Benzothiazole Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 2,5,6-Trimethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

The benzothiazole moiety, a bicyclic system composed of a fused benzene and thiazole ring, represents a cornerstone heterocyclic scaffold in medicinal and materials chemistry.[1] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) provide a unique electronic and steric profile, making it a "privileged scaffold" for interaction with a diverse array of biological targets.[2][3] This guide focuses on a specific derivative, This compound , exploring its fundamental chemical properties, reactivity, synthesis, and its potential as a foundational building block in the development of novel therapeutic agents. The strategic placement of three methyl groups on this scaffold significantly influences its lipophilicity, steric profile, and metabolic stability, making it a compound of considerable interest for structure-activity relationship (SAR) studies.

Core Physicochemical and Structural Properties

This compound is an organic compound characterized by a benzothiazole core with methyl groups at the 2, 5, and 6 positions.[4] This substitution pattern defines its physical and chemical behavior.

Identity and Physical Characteristics

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 5683-41-0 | [5][6] |

| Molecular Formula | C₁₀H₁₁NS | [6][7] |

| Molecular Weight | 177.27 g/mol | [6][7] |

| Appearance | White to fine beige or light red/green crystalline powder.[4][5][8] | [4][5][8] |

| Melting Point | 81-87 °C | [5][9] |

| Boiling Point | 143 °C at 5 mmHg | [5][9] |

| Solubility | Insoluble in water; soluble in organic solvents.[4][5] | [4][5] |

| pKa (Predicted) | 2.49 ± 0.10 | [5] |

| Storage | Sealed in a dry, room temperature environment, preferably in a cool, dark place.[5][9] | [5][9] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Public databases provide reference spectra for this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum, available on SpectraBase, would be characterized by key absorptions including C-H stretching from the methyl groups and aromatic ring, C=N stretching of the thiazole ring, and aromatic C=C bending vibrations.[10]

-

Other Techniques: Reference spectra for Raman and UV-Vis are also available, which can be invaluable for detailed structural elucidation and quantitative analysis.[10]

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of the this compound scaffold is paramount for its application as a chemical building block.

General Synthetic Strategies

While a specific, documented synthesis for this compound is not prevalent in the reviewed literature, its structure strongly suggests a synthesis based on established methods for 2-substituted benzothiazoles.[11][12] The most logical and widely adopted approach involves the cyclocondensation of a substituted 2-aminothiophenol with a suitable electrophile.

Proposed Synthetic Pathway:

The key starting material would be 4,5-dimethyl-2-aminothiophenol . The reaction of this precursor with an acetylating agent, such as acetic anhydride or acetyl chloride, would introduce the C2-methyl group and drive the intramolecular cyclization to form the final benzothiazole ring.

Caption: Proposed synthesis via cyclocondensation.

This method is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of benzothiazole chemistry.[12]

Chemical Reactivity

The reactivity of this compound is governed by the electronic properties of the heterocyclic ring system and the influence of the methyl substituents.

-

Nucleophilic and Electrophilic Sites: Theoretical studies on the benzothiazole scaffold indicate that the nitrogen atom (N3) is the primary nucleophilic site, while the carbon atom situated between the nitrogen and sulfur (C2) is the most electrophilic site.[13] However, in this molecule, the C2 position is already substituted. The benzene ring carbons, particularly C4 and C7, are susceptible to electrophilic attack.

-

Reactivity of the 2-Methyl Group: The methyl group at the C2 position is activated and can be a site for various chemical transformations. For instance, it can undergo oxidation to form the corresponding aldehyde (2-formyl-5,6-dimethylbenzothiazole).[14] This reactivity provides a synthetic handle for further functionalization.

-

Oxidation of the Benzene Ring: The benzene portion of the molecule can undergo oxidation, typically initiated by radical species like hydroxyl radicals (OH), leading to hydroxylated derivatives.[14] The electron-donating nature of the methyl groups at positions 5 and 6 would activate the aromatic ring towards electrophilic substitution.

Caption: Key reactive sites on the scaffold.

Relevance in Drug Discovery and Development

While this compound itself is primarily a chemical intermediate, the benzothiazole framework it belongs to is prolific in drug development, exhibiting a vast range of biological activities.[2][3][15] Understanding its properties is key to designing new derivatives with therapeutic potential.

Established Biological Activities of Benzothiazole Derivatives

The benzothiazole nucleus is a component of numerous compounds with significant pharmacological effects:

-

Antimicrobial and Antifungal Activity: Benzothiazole derivatives have shown potent activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungi.[16][17] Some have demonstrated efficacy against multi-drug resistant strains of Mycobacterium tuberculosis.[18]

-

Antitumor Activity: Many novel benzothiazole-based compounds have been synthesized and evaluated for their anticancer properties, showing the ability to inhibit the proliferation of various cancer cell lines.[3][15]

-

Anti-inflammatory and Analgesic Effects: The scaffold has been incorporated into molecules designed as anti-inflammatory agents, with some acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[3][17]

-

Neuroprotective and CNS Activity: Certain derivatives have been investigated for treating neurological diseases, acting as antagonists of excitatory amino acid neurotransmission or as agents against Alzheimer's disease.[2][3]

Role as a Scaffold in Drug Design

The utility of this compound in a drug discovery program stems from its role as a modifiable core structure. The workflow involves using this scaffold to generate a library of new chemical entities for biological screening.

Caption: Drug discovery workflow using a core scaffold.

The three methyl groups provide a specific starting point for SAR exploration. They enhance lipophilicity, which can improve membrane permeability, but may also increase metabolic susceptibility or alter solubility. By systematically modifying or replacing these groups, medicinal chemists can fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and optimize its interaction with the intended biological target.

Exemplar Experimental Protocol: Synthesis of a 2-Alkylbenzothiazole Derivative

To provide a practical context, the following is a generalized, self-validating protocol for the synthesis of a 2-alkylbenzothiazole, adapted from established chemical literature.[11][19] This procedure illustrates the core cyclocondensation reaction discussed previously.

Objective: To synthesize a 2-alkylbenzothiazole via the condensation of a 2-aminothiophenol with an acid anhydride.

Materials:

-

2-Aminothiophenol derivative (1 equivalent)

-

Acid Anhydride (e.g., Acetic Anhydride) (1.1-1.5 equivalents)

-

Solvent (e.g., Toluene or Acetic Acid)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Recrystallization solvent (e.g., Ethanol/Water)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiophenol derivative in the chosen solvent.

-

Causality: The solvent is chosen to fully dissolve the starting material and to have a boiling point suitable for the reaction temperature.

-

-

Reagent Addition: While stirring, slowly add the acid anhydride to the solution. An exotherm may be observed.

-

Causality: Slow addition is a safety measure to control the reaction rate and temperature. The anhydride serves as the source for the 2-position substituent.

-

-

Thermal Reaction: Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy to overcome the reaction barrier for both N-acylation and the subsequent intramolecular cyclization, which involves the elimination of a water molecule.

-

-

Solvent Removal: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the resulting residue, add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Extract the product into an organic solvent like ethyl acetate.

-

Causality: This is a self-validating step. The neutralization of acid is crucial to prevent product degradation and facilitate clean extraction. The organic layer will contain the desired benzothiazole product, while acidic byproducts remain in the aqueous phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Causality: Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent ensures that the product is soluble at high temperatures but crystallizes out upon cooling, leaving impurities behind in the solution.

-

Conclusion

This compound is more than a simple chemical; it is a precisely substituted scaffold with significant potential. Its well-defined physicochemical properties, predictable reactivity at the C2-methyl group and aromatic ring, and its foundation in the biologically prolific benzothiazole family make it a valuable building block for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis and chemical behavior, as outlined in this guide, is the first step toward harnessing its full potential in the rational design of novel, high-value molecules.

References

- This compound - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

- Recent insights into antibacterial potential of benzothiazole deriv

- Benzothiazole synthesis - Organic Chemistry Portal. (URL: [Link])

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL: [Link])

- A Review on Recent Development and biological applications of benzothiazole deriv

- Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (URL: [Link])

- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE - Canadian Center of Science and Educ

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (URL: [Link])

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH. (URL: [Link])

- Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety - ResearchG

- Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol.

- Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC - NIH. (URL: [Link])

- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 5683-41-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 5683-41-0 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS: 5683-41-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | 5683-41-0 | TCI AMERICA [tcichemicals.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzothiazole synthesis [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 14. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

2,5,6-trimethylbenzothiazole CAS number 5683-41-0

An In-depth Technical Guide to 2,5,6-trimethylbenzothiazole (CAS: 5683-41-0)

Foreword

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable structural versatility and wide spectrum of biological activities.[1][2] This bicyclic heterocyclic system, containing fused benzene and thiazole rings, is a privileged structure found in numerous FDA-approved drugs and investigational compounds, spanning applications from neuroprotection to oncology.[1][3] This guide focuses on a specific derivative, this compound (CAS No. 5683-41-0), providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, synthetic pathways, reactivity, and potential applications, grounding the discussion in established scientific principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound built upon the 1,3-benzothiazole framework.[4] Its structure is distinguished by the presence of three methyl groups substituting the hydrogen atoms at the C2, C5, and C6 positions. These substitutions significantly influence its steric and electronic properties compared to the parent benzothiazole molecule.[4]

The compound typically presents as a solid, ranging in color from white to beige or light red/green, and possesses a characteristic odor.[4][5][6] It demonstrates good solubility in organic solvents, with limited solubility in water.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5683-41-0 | [5][7][8] |

| Molecular Formula | C₁₀H₁₁NS | [4][9][10] |

| Molecular Weight | 177.27 g/mol | [5][9][10] |

| Appearance | White to light red to green powder/crystal | [5][11] |

| Melting Point | 81-87 °C | [5][11] |

| Boiling Point | 143 °C at 5 mmHg | [5] |

| Density | ~1.143 g/cm³ (estimate) | [5][6] |

| pKa | 2.49 ± 0.10 (Predicted) | [5] |

| InChI Key | ZZLZXZFVVOXVRG-UHFFFAOYSA-N | [4][8][9] |

| SMILES | CC1=CC2=C(C=C1C)SC(C)=N2 | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzothiazoles is a well-established area of organic chemistry.[12] While specific literature detailing the synthesis of this compound is sparse, a highly plausible and efficient route can be designed based on the Jacobson benzothiazole synthesis or related methodologies.[12][13] This approach typically involves the cyclization of an appropriately substituted 2-aminothiophenol derivative.

A logical starting material for this synthesis is 3,4-dimethylaniline. The overall strategy involves introducing a thiol group ortho to the amino group, followed by cyclization with a reagent that provides the C2-methyl group.

Proposed Synthetic Workflow

The following protocol is a representative, field-proven method adapted for the synthesis of the target compound. The causality behind each step is explained to provide a self-validating system.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(3,4-dimethylphenyl)thiourea

-

Rationale: This step creates the key thioamide precursor required for cyclization. The use of an acid catalyst protonates the amine, making it susceptible to nucleophilic attack by the thiocyanate ion.

-

Procedure: To a stirred solution of 3,4-dimethylaniline (1 mole) in a suitable solvent like chlorobenzene, concentrated sulfuric acid (0.55 moles) is added dropwise to form the finely suspended sulfate salt.[14]

-

Sodium thiocyanate (1.1 moles) is added, and the mixture is heated (e.g., to 100°C) for several hours.[14]

-

The reaction is monitored by TLC until the starting aniline is consumed.

-

Upon completion, the reaction mixture is cooled, and the intermediate thiourea is isolated.

Step 2: Oxidative Cyclization to 2-Amino-5,6-dimethylbenzothiazole

-

Rationale: An oxidizing agent, such as sulfuryl chloride or bromine, facilitates an intramolecular electrophilic cyclization. The sulfur atom attacks the benzene ring, followed by elimination to form the aromatic thiazole ring.[14]

-

Procedure: The 1-(3,4-dimethylphenyl)thiourea from the previous step is dissolved in a solvent.

-

Sulfuryl chloride (1.34 moles) is added cautiously, maintaining the temperature below 50°C.[14]

-

The mixture is held at this temperature for a couple of hours until the evolution of HCl gas ceases.

-

The product is worked up by removing the solvent and neutralizing the mixture to precipitate the 2-amino-5,6-dimethylbenzothiazole.

Step 3: Conversion to this compound

-

Rationale: This two-part conversion first replaces the amino group with a halogen via a Sandmeyer reaction, creating a good leaving group. This is followed by a palladium-catalyzed cross-coupling reaction with a methylating agent like methylmagnesium bromide (a Grignard reagent) to install the final methyl group at the C2 position.

-

Procedure (Sandmeyer): The 2-amino-5,6-dimethylbenzothiazole is diazotized using sodium nitrite in a strong acid at low temperature (0-5°C). The resulting diazonium salt is then treated with a copper(I) halide to yield the 2-halo-5,6-dimethylbenzothiazole.

-

Procedure (Cross-Coupling): The 2-halo derivative is dissolved in an appropriate solvent (e.g., THF) with a palladium catalyst (e.g., Pd(PPh₃)₄). Methylmagnesium bromide is added slowly, and the reaction is heated to drive the coupling.

-

Purification: The final product, this compound, is isolated and purified using standard techniques such as column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. While individual spectra require experimental acquisition, the expected features can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum should display three distinct singlets for the three methyl groups (at C2, C5, and C6), each integrating to 3H. Additionally, two singlets (or an AX system depending on the resolution and solvent) would appear in the aromatic region, corresponding to the protons at C4 and C7.

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. This includes three signals in the aliphatic region for the methyl carbons and seven signals in the aromatic/heteroaromatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. Key signals would include C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹), C=N stretching of the thiazole ring (~1600 cm⁻¹), and aromatic C=C stretching bands (~1450-1580 cm⁻¹).[15]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak corresponding to the molecular weight of 177.27. Fragmentation patterns would likely involve the loss of methyl radicals.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the electron-withdrawing thiazole ring and the electron-donating benzene ring, further modulated by the three methyl substituents.[16]

-

Nucleophilic and Electrophilic Sites: Theoretical studies on substituted benzothiazoles suggest that the nitrogen atom (N3) is the most nucleophilic site in the molecule.[17] The C2 carbon of the parent benzothiazole is typically the most electrophilic; however, in substituted derivatives, other carbons on the benzene ring can become more electrophilic.[17] The electron-donating methyl groups at C5 and C6 increase the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution compared to the unsubstituted parent compound.

-

Reactions at the C2-Methyl Group: The methyl group at the C2 position is activated by the adjacent C=N bond. It can undergo condensation reactions with aldehydes or be oxidized.[18] For instance, oxidation by hydroxyl radicals in the atmosphere is predicted to occur via hydrogen abstraction from this methyl group.[18]

Caption: Predicted key reactive sites on this compound.

Industrial and Research Applications

While the parent benzothiazole is not widely used, its derivatives have significant commercial and research value.[19]

-

Industrial Chemistry: this compound finds application as an accelerator in the vulcanization process for rubber, enhancing the material's durability and elasticity.[4][8] It also serves as a versatile intermediate or building block in the synthesis of more complex organic compounds.[4]

-

Drug Discovery and Development: The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[2][20] Derivatives have shown a vast array of pharmacological activities, including:

-

Anticancer: Substituted 2-phenylbenzothiazoles, in particular, have been developed as potent and selective antitumor agents.[20]

-

Antimicrobial: The benzothiazole nucleus is present in compounds with antibacterial and antifungal properties.[21][22] Modifications to the substitution pattern on the ring can tune this activity.[8]

-

Neuroprotective: Clinically approved drugs like Riluzole, used for amyotrophic lateral sclerosis (ALS), feature the benzothiazole core, highlighting its potential in treating neurological disorders.[1]

-

Anti-inflammatory: Certain derivatives act as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[23]

-

The specific biological profile of this compound is not extensively documented, marking it as an intriguing candidate for further investigation. Its structure-activity relationship (SAR) can be explored by comparing its activity to other benzothiazole analogs, where modifications, such as the addition of methyl groups, have been shown to increase antibacterial potency.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is crucial. The following information is synthesized from available Safety Data Sheets (SDS).[5][24]

-

Hazard Identification:

-

Hazard Codes: Xn (Harmful).[5]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed).[5]

-

GHS Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[24]

-

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[24]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[24]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound, CAS 5683-41-0, is a valuable heterocyclic compound with established roles in industrial processes and significant untapped potential in pharmaceutical research. Its synthesis is achievable through established chemical pathways, and its reactivity is well-predicted by the electronic nature of its scaffold. For drug development professionals and scientists, this compound represents not just a chemical intermediate but a potential starting point for the design of novel therapeutics, building upon the rich pharmacological legacy of the benzothiazole family. Further investigation into its specific biological activities is warranted and could unveil new applications in medicine.

References

- Bédé, L. A., Koné, M., Koné, G. R. M., Ouattara, S. C. S., Ouattara, L., & Bamba, E. H. S. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry.

- CymitQuimica. (n.d.). CAS 5683-41-0: this compound.

- ChemicalBook. (n.d.). This compound CAS#: 5683-41-0.

- Wikipedia. (n.d.). Benzothiazole.

- Bédé, L. A., et al. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education.

- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- Journal of Research in Chemistry. (n.d.). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review.

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- National Institutes of Health (NIH). (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction.

- MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.

- SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.

- National Institutes of Health (NIH). (2023). Recent insights into antibacterial potential of benzothiazole derivatives.

- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate.

- National Institutes of Health (NIH). (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.

- National Institutes of Health (NIH). (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.

- ResearchGate. (2022). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety.

- ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes.

- National Institutes of Health (NIH). (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.

Sources

- 1. mdpi.com [mdpi.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 5683-41-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 5683-41-0 [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 5683-41-0 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | CAS: 5683-41-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. scbt.com [scbt.com]

- 11. This compound | 5683-41-0 | TCI AMERICA [tcichemicals.com]

- 12. Benzothiazole synthesis [organic-chemistry.org]

- 13. pcbiochemres.com [pcbiochemres.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. spectrabase.com [spectrabase.com]

- 16. Benzothiazole - Wikipedia [en.wikipedia.org]

- 17. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 18. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reactions of Benzothiazoles | Ambeed [ambeed.com]

- 20. chemistryjournal.net [chemistryjournal.net]

- 21. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tcichemicals.com [tcichemicals.com]

The Synthesis of Benzothiazole Derivatives from 2-Aminothiophenol: A Senior Application Scientist's Guide to Core Methodologies and Mechanistic Insights

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3] This guide provides an in-depth technical exploration of the principal synthetic routes to 2-substituted benzothiazole derivatives, starting from the versatile precursor, 2-aminothiophenol. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, catalyst selection, and the adoption of green chemistry principles. This document is structured to serve as a practical and authoritative reference for researchers engaged in the synthesis and development of novel benzothiazole-based compounds.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[4][5] This planar, electron-rich system is a key pharmacophore, a molecular feature responsible for a drug's biological activity. Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[6][7][8]

The clinical relevance of this scaffold is well-established, with approved drugs such as:

-

Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS).[4][7]

-

Pramipexole: A dopamine agonist for treating Parkinson's disease.[4]

-

Ethoxzolamide: A diuretic agent.[7]

The synthetic versatility of 2-aminothiophenol, which contains both a nucleophilic amine and a thiol group ortho to each other, makes it the most common and efficient starting material for constructing the benzothiazole core.[9][10] This guide focuses on the primary condensation reactions that leverage this unique structure.

Core Synthetic Strategy I: Condensation with Aldehydes

The reaction between 2-aminothiophenol and an aldehyde is the most direct and widely employed method for synthesizing 2-aryl and 2-alkyl benzothiazoles.[9][11][12] The transformation involves a condensation followed by an oxidative cyclization.

The Underlying Mechanism: From Schiff Base to Aromatic Core

Understanding the reaction pathway is critical for optimizing conditions and troubleshooting. The process occurs in two main stages:

-

Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration forms a 2-substituted benzothiazoline intermediate, which is a type of Schiff base.

-

Oxidative Aromatization: The benzothiazoline intermediate is then oxidized. This crucial step removes two hydrogen atoms, leading to the formation of the stable, aromatic benzothiazole ring. The choice of oxidant is a key experimental variable.

Caption: Mechanism for benzothiazole synthesis from aldehydes.

Causality in Experimental Design: Selecting the Right Conditions

The success of this synthesis hinges on the judicious choice of catalyst, oxidant, and solvent.

-

The Role of the Catalyst/Oxidant: While sometimes the solvent (like DMSO) can act as the oxidant, an explicit oxidizing agent is often required for efficient aromatization.[11] Modern methods utilize catalytic systems that can be acidic, metallic, or heterogeneous.

-

Acid Catalysts: Simple acids facilitate both the initial condensation and the subsequent dehydration. Green alternatives like citric acid (from lemon juice) or alkyl carbonic acid (generated in situ from CO₂ and an alcohol) have proven effective.[9][13][14]

-

Oxidizing Systems: A mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) is a classic and potent system, often providing excellent yields at room temperature.[9][10]

-

Heterogeneous & Nanocatalysts: Catalysts like tin pyrophosphate (SnP₂O₇), zinc oxide nanoparticles (ZnO NPs), or metal complexes supported on silica offer significant advantages.[9][15] Their primary benefit is ease of separation from the reaction mixture, allowing for simple workup and catalyst recycling—a key principle of green chemistry. However, the potential for metal leaching into the product is a critical consideration for pharmaceutical applications.

-

Data-Driven Comparison of Catalytic Systems

The choice of catalyst directly impacts reaction time, temperature, and yield.

| Catalyst System | Solvent | Temperature | Avg. Time | Yield Range (%) | Key Advantage |

| H₂O₂/HCl[9][10] | Ethanol | Room Temp | 45-60 min | 85-94 | Simple, high yield, mild conditions. |

| SnP₂O₇[10][16] | Solvent-free | Varies | 8-35 min | 87-95 | Very fast, reusable catalyst. |

| ZnO NPs[9] | Solvent-free | Room Temp | 2-8 min | 79-91 | Extremely rapid, reusable, eco-friendly. |

| Cu(II)-nano-silica[9] | Solvent-free | Varies | 15-90 min | 87-98 | High yields, broad substrate scope. |

| L-Proline (Microwave)[9][17] | Solvent-free | Microwave | 5-10 min | 45-99 | Green catalyst, rapid heating. |

| Air/DMSO[11] | DMSO | High Temp | 6-12 hours | 34-94 | Catalyst-free, simple reagents. |

Field-Proven Experimental Protocol: H₂O₂/HCl-Catalyzed Synthesis

This protocol is a self-validating system due to its simplicity, high yields, and use of common laboratory reagents.[9][10]

Objective: To synthesize 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.

Materials:

-

2-Aminothiophenol (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Ethanol (10 mL)

-

30% Hydrogen Peroxide (H₂O₂, 6.0 mmol)

-

Concentrated Hydrochloric Acid (HCl, 3.0 mmol)

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).

-

Stir the solution at room temperature to ensure homogeneity.

-

Carefully add 30% H₂O₂ (6.0 mmol) to the mixture, followed by the dropwise addition of concentrated HCl (3.0 mmol). Causality Note: The acid catalyzes the condensation/dehydration, while H₂O₂ acts as the oxidant for the aromatization step. The specific ratio of reagents has been optimized for high conversion.[10]

-

Continue stirring at room temperature for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, a solid product will typically precipitate. If not, pour the reaction mixture into ice-cold water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid and unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzothiazole.

Core Synthetic Strategy II: Condensation with Carboxylic Acids & Derivatives

Reacting 2-aminothiophenol with carboxylic acids, acyl chlorides, or anhydrides provides another robust and versatile route to 2-substituted benzothiazoles.[5][10] This family of methods is particularly useful as carboxylic acids and their derivatives are among the most diverse and commercially available chemical feedstocks.

The Underlying Mechanism: Amidation and Cyclodehydration

The mechanism differs significantly from the aldehyde route and does not require an external oxidant.

-

Amide Formation: The reaction initiates with the formation of an N-acyl intermediate (an amide) from the reaction of the amino group of 2-aminothiophenol with the carbonyl of the carboxylic acid or its derivative.

-

Intramolecular Cyclization: The thiol (-SH) group then performs a nucleophilic attack on the amide carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water (or HCl if starting from an acyl chloride) to yield the final aromatic benzothiazole. This final step often requires high temperatures or a strong dehydrating agent.

Caption: Mechanism for benzothiazole synthesis from carboxylic acids.

Causality in Experimental Design: Managing Reactivity

-

With Carboxylic Acids: The direct condensation with carboxylic acids is the most atom-economical approach but is also the most challenging due to the lower reactivity of the carboxylic acid and the need to remove two molecules of water.

-

Dehydrating Agents: Classically, Polyphosphoric Acid (PPA) is used as both the solvent and dehydrating agent at high temperatures (e.g., 220°C).[5] While effective, the harsh conditions and difficult workup have led to the development of alternatives. Modern systems like methanesulfonic acid on silica (MeSO₃H/SiO₂) or molecular iodine under solvent-free conditions provide milder and more practical options.[10][15]

-

-

With Acyl Chlorides/Anhydrides: These reagents are much more electrophilic, making the initial acylation step far more facile.

-

Milder Conditions: Reactions can often be performed at room temperature and may not require a strong acid catalyst.[18] Solvent-free conditions are highly effective.[18][19]

-

Base Catalysts: A mild, heterogeneous base like potassium fluoride on alumina (KF-Al₂O₃) can be used to neutralize the HCl byproduct from acyl chlorides, driving the reaction to completion under mild conditions.[16]

-

Field-Proven Experimental Protocol: Solvent-Free Synthesis from Acyl Chlorides

This green chemistry protocol is self-validating due to its operational simplicity, speed, high yield, and elimination of solvent waste.[18]

Objective: To synthesize 2-(4-chlorophenyl)benzothiazole from 2-aminothiophenol and 4-chlorobenzoyl chloride.

Materials:

-

2-Aminothiophenol (1.0 mmol)

-

4-Chlorobenzoyl chloride (1.0 mmol)

Procedure:

-

Place 2-aminothiophenol (1.0 mmol) into a clean, dry 25 mL flask equipped with a magnetic stir bar.

-

Add 4-chlorobenzoyl chloride (1.0 mmol) directly to the flask. Causality Note: The high reactivity of the acyl chloride allows the reaction to proceed without solvent. The initial reaction is a rapid, often exothermic, nucleophilic acyl substitution to form the amide intermediate.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 minutes, often indicated by the formation of a solid mass.

-

Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate eluent).

-

Upon completion, the resulting crude solid is the desired product.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to remove any unreacted starting materials. This method avoids the need for column chromatography, simplifying the purification process.

The Frontier: Green and Advanced Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic protocols for benzothiazoles. The goal is to enhance efficiency while minimizing environmental impact.

Caption: A workflow illustrating green chemistry principles in benzothiazole synthesis.

Key green strategies include:

-

Microwave and Ultrasound-Assisted Synthesis: These energy sources provide rapid and efficient heating, drastically reducing reaction times from hours to minutes.[9][15][17]

-

Biocatalysis: The use of enzymes or proteins, such as Bovine Serum Albumin (BSA), in aqueous media offers an environmentally benign catalytic system.[15]

-

Mechanochemistry: Performing reactions by grinding solids together (ball milling or simple trituration) eliminates the need for bulk solvents, representing a significant step towards sustainable synthesis.[6]

Conclusion and Future Outlook

The synthesis of benzothiazoles from 2-aminothiophenol remains a cornerstone of heterocyclic and medicinal chemistry. The condensation with aldehydes and carboxylic acid derivatives are the two primary, field-proven pillars of this chemistry. While classic methods using strong acids and high temperatures are effective, the modern synthetic landscape is defined by a drive for efficiency, safety, and sustainability. The future of benzothiazole synthesis will undoubtedly involve the expanded use of reusable heterogeneous catalysts, biocatalysis, and alternative energy sources like microwave and mechanochemistry. For the drug development professional, a deep, mechanistic understanding of these core reactions is indispensable for the rational design and efficient production of the next generation of benzothiazole-based therapeutics.

References

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online. [Link]

- A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. (2021).

- Medicinal significance of benzothiazole scaffold: an insight view. (2016). Taylor & Francis Online. [Link]

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2021). Bentham Science. [Link]

- Benzothiazole derivatives: Significance and symbolism. (2025). Google Books.

- Synthesis of benzothiazole derivatives under green conditions. (2015).

- Benzothiazole synthesis. Organic Chemistry Portal. [Link]

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. [Link]

- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022).

- Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. (2023).

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF. (2022).

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2025).

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Semantic Scholar. [Link]

- Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. (2009). PubMed. [Link]

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. [Link]

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Semantic Scholar. [Link]

- Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. (2015).

- Scheme 1. One-pot synthetic route for 2-arylbenzothiazoles. (2016).

- Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews. [Link]

- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2019).

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

- Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids | Request PDF. (2017).

- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pharmacyjournal.in [pharmacyjournal.in]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzothiazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jase.tku.edu.tw [jase.tku.edu.tw]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to Benzothiazole Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Benzothiazole Core

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[1][2] This seemingly simple scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of pharmacologically active agents.[3][4][5] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a "privileged structure" in drug design.[6] Benzothiazole derivatives have been extensively investigated and have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[7][8][9] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of benzothiazole compounds, offering insights for researchers and professionals in the field of drug development.

The Synthetic Landscape: Crafting Benzothiazole Derivatives

The therapeutic potential of benzothiazole is intrinsically linked to the ability to synthesize a diverse library of its derivatives. Various synthetic strategies have been developed to access the benzothiazole core and its substituted analogues, with the choice of method often depending on the desired substitution pattern and the principles of green chemistry.[10][11]

Core Synthesis Methodologies

The most prevalent and classical method for synthesizing the benzothiazole nucleus is the condensation reaction between 2-aminothiophenol and various carbonyl-containing compounds such as aldehydes, ketones, carboxylic acids, or acyl chlorides.[10][12] This approach allows for the facile introduction of substituents at the 2-position of the benzothiazole ring, a key determinant of biological activity.[2]

More recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly protocols. These include the use of catalysts like molecular iodine, which offers a cost-effective and solvent-free approach, and various metal nanoparticles that can enhance reaction rates and yields.[1][13] Intramolecular cyclization of thioamides and ortho-halothioureas represents another important route to benzothiazole derivatives.[10]

Caption: General synthetic route to 2-substituted benzothiazoles.

Experimental Protocol: Synthesis of a 2-Arylbenzothiazole Derivative

This protocol outlines a general procedure for the synthesis of a 2-arylbenzothiazole via the condensation of 2-aminothiophenol with an aromatic aldehyde, a commonly employed method in the laboratory.

Materials:

-

2-Aminothiophenol

-

Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Catalyst (e.g., a few drops of glacial acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve the substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).

-

Add 2-aminothiophenol (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, slowly add cold water to the mixture to induce precipitation.

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-arylbenzothiazole derivative.

-

Dry the purified product and determine its melting point and characterize it using spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry).

The Pharmacological Spectrum of Benzothiazole Compounds

The benzothiazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities. The nature and position of substituents on the benzothiazole ring play a crucial role in determining the specific pharmacological profile of the compound.[2][14]

Anticancer Activity: A Multifaceted Approach

Benzothiazole derivatives have emerged as promising anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[7][14][15]

Mechanisms of Anticancer Action:

-

Tyrosine Kinase Inhibition: Many benzothiazole derivatives have been shown to inhibit various tyrosine kinases, which are critical enzymes in cancer cell signaling pathways.[6][14]

-

Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication and repair in cancer cells.[14]

-

Induction of Apoptosis: Benzothiazole compounds can trigger programmed cell death (apoptosis) in cancer cells, often through the activation of reactive oxygen species (ROS).[14][16]

-

Carbonic Anhydrase Inhibition: The benzothiazole scaffold has been identified as a crucial element in the inhibition of carbonic anhydrase, an enzyme associated with hypoxic tumors.[7]

Caption: Key anticancer mechanisms of benzothiazole derivatives.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives (IC50 in µM) [17]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Pyrrolidine-based imidazo benzothiazole | HepG2 | < 4.0 |

| Pyrrolidine-based imidazo benzothiazole | MCF-7 | < 4.0 |

| Pyrrolidine-based imidazo benzothiazole | HeLa | < 4.0 |

| Pyridine-containing pyrimidine derivative | Colo205 | 5.04 |

| Pyridine-containing pyrimidine derivative | U937 | 13.9 |

| Pyridine-containing pyrimidine derivative | MCF-7 | 30.67 |

| Pyridine-containing pyrimidine derivative | A549 | 30.45 |

| Imidazole-based benzothiazole | Various | 10 |

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of novel antibiotics.[18][19] Benzothiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, acting through various mechanisms to inhibit microbial growth.[20][21][22]

Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: Benzothiazole compounds can inhibit essential microbial enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and peptide deformylase.[18][20]

-

Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall.

-

Inhibition of Fungal Cytochrome P450: In fungi, certain benzothiazole derivatives can inhibit cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.[23]

Several clinically approved antimicrobial drugs, such as ethoxzolamide, incorporate the benzothiazole moiety.[18] Research continues to explore new benzothiazole-based compounds with improved efficacy against resistant strains of bacteria and fungi.[18][19]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Benzothiazole derivatives have emerged as promising therapeutic agents for these conditions due to their neuroprotective properties.[24][25][26]

Mechanisms of Neuroprotective Action:

-

Inhibition of Beta-Amyloid Aggregation: A hallmark of Alzheimer's disease is the accumulation of beta-amyloid plaques. Certain benzothiazole derivatives can inhibit the aggregation of these peptides.[24][27]

-

Enzyme Inhibition: In the context of Alzheimer's disease, benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes involved in neurotransmitter metabolism and oxidative stress.[28][29]

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Many benzothiazole derivatives possess antioxidant properties, helping to protect neurons from oxidative damage.[4]

-

Neuroinflammation Modulation: Some benzothiazole compounds can modulate neuroinflammatory pathways, which are implicated in the progression of neurodegenerative disorders.

The clinically approved drug Riluzole, used for the treatment of amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative, highlighting the therapeutic potential of this scaffold in neurology.[25][27]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[2][5] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Key SAR Insights:

-

Substituents at the 2-position: The 2-position of the benzothiazole ring is a common site for modification and significantly influences biological activity. The introduction of various aryl, heteroaryl, and alkyl groups at this position has led to compounds with potent anticancer, antimicrobial, and neuroprotective properties.[2]

-

Substituents on the Benzene Ring: Substitution on the benzene ring, particularly at the 6-position, can also modulate the pharmacological profile. For instance, the presence of electron-donating or electron-withdrawing groups can impact the compound's potency and selectivity.[2]

-

Hybrid Molecules: The conjugation of the benzothiazole scaffold with other pharmacologically active moieties, such as pyrimidines, imidazoles, or sulfonamides, has proven to be a successful strategy for developing hybrid molecules with enhanced biological activity.[7][18]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Benzothiazole derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the benzothiazole derivative relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The benzothiazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents.[3][4] Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemists.[1][11] Future research will likely focus on the development of novel synthetic methodologies that are more efficient and environmentally sustainable.[10] Furthermore, a deeper understanding of the mechanisms of action and the structure-activity relationships of benzothiazole compounds will facilitate the design of more potent, selective, and less toxic drug candidates.[2][5] The exploration of benzothiazole-based multi-target-directed ligands, particularly for complex diseases like cancer and neurodegenerative disorders, represents a promising avenue for future drug discovery efforts.[26][29]

References

[3] Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: ) [4] A Review on Recent Development and biological applications of benzothiazole derivatives. (URL: ) [7] Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis Online. (URL: ) [1] Synthesis and various biological activities of benzothiazole derivative: A review. (URL: ) [10] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: ) [24] Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. (URL: ) [18] Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (URL: ) [8] Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (URL: ) [2] Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: ) [20] Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: ) [23] Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed. (URL: ) [14] A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed. (URL: ) [5] Biological Screening and Structure Activity relationship of Benzothiazole. (URL: ) [30] Full article: Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (URL: ) [19] Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (URL: ) [11] A Review on Synthesis of Benzothiazole Derivatives - Bentham Science Publisher. (URL: ) [31] Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of Benzothiazole and Benzothiazole-hydrazone derivatives: A Comprehensive Review - PubMed. (URL: ) [21] Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed. (URL: ) [9] BENZOTHIAZOLE: THE MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. (URL: ) [32] A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES - IJCRT.org. (URL: ) [27] In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease - PubMed Central. (URL: ) [13] Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (URL: ) [12] Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL: ) [15] A review on anticancer potentials of benzothiazole derivatives. - Semantic Scholar. (URL: ) [25] Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model - SpanishDrug Discovery Network - SDDN. (URL: ) [17] A Comparative Analysis of the Biological Activities of Benzothiazole-Based Compounds - Benchchem. (URL: ) [22] Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (URL: ) [28] Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Publishing. (URL: ) [6] Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (URL: ) [26] Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC - PubMed Central. (URL: ) [16] Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed. (URL: ) [29] Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - Taylor & Francis Online. (URL: )

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. benthamscience.com [benthamscience.com]

- 3. jchemrev.com [jchemrev.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. rjptonline.org [rjptonline.org]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. BENZOTHIAZOLE: THE MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review on Synthesis of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 12. mdpi.com [mdpi.com]

- 13. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA07437H [pubs.rsc.org]

- 14. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review on anticancer potentials of benzothiazole derivatives. | Semantic Scholar [semanticscholar.org]

- 16. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. mdpi.com [mdpi.com]

- 21. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jchr.org [jchr.org]

- 23. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ijpbs.com [ijpbs.com]

- 25. sddn.es [sddn.es]

- 26. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. tandfonline.com [tandfonline.com]

- 30. tandfonline.com [tandfonline.com]

- 31. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ijcrt.org [ijcrt.org]

A Technical Guide to the Spectral Analysis of 2,5,6-Trimethylbenzothiazole

This guide provides an in-depth analysis of the spectral data for 2,5,6-trimethylbenzothiazole (CAS No. 5683-41-0), a substituted heterocyclic aromatic compound.[1][2] Targeted at researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with expert interpretation to elucidate the molecular structure of the title compound through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Molecular Structure and Analytical Overview

The structural confirmation of a synthesized or isolated compound is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a unique "fingerprint" based on the interactions of the molecule with electromagnetic energy. For this compound, with a molecular formula of C₁₀H₁₁NS and a molecular weight of 177.27 g/mol , a multi-technique approach is essential for unambiguous identification.[1][2]

The core structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. Three methyl groups substitute this core at positions 2, 5, and 6. The strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the comprehensive characterization of this molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For the structural elucidation of organic compounds, Electron Ionization (EI) is a frequently employed technique. EI is considered a "hard" ionization method, as it uses high-energy electrons to induce ionization, often leading to extensive and informative fragmentation patterns that aid in determining the compound's structure.[3][4][5][6]